molecular formula C16H13ClN2O3S2 B2928832 Ethyl 5-(3-chlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate CAS No. 681156-61-6

Ethyl 5-(3-chlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Cat. No.: B2928832
CAS No.: 681156-61-6
M. Wt: 380.86
InChI Key: ZUHKZSVUQRHFSN-UHFFFAOYSA-N
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Description

Ethyl 5-(3-chlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by a substituted benzamido group at the 5-position, a methyl group at the 3-position, and a thiocyanate moiety at the 4-position of the thiophene ring. Its molecular formula is C₁₆H₁₄ClN₃O₃S₂, with a molecular weight of 386.88 g/mol .

Properties

IUPAC Name

ethyl 5-[(3-chlorobenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-3-22-16(21)13-9(2)12(23-8-18)15(24-13)19-14(20)10-5-4-6-11(17)7-10/h4-7H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHKZSVUQRHFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)Cl)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Chemical Formula: C15_{15}H14_{14}ClN3_{3}O2_{2}S2_{2}

Molecular Weight: 355.87 g/mol

IUPAC Name: Ethyl 5-(3-chlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Structure Overview

The compound features a thiophene ring substituted with a carboxylate and a chlorobenzamide moiety, contributing to its unique chemical properties.

  • Anticancer Activity: Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the thiophene ring is often associated with anti-proliferative activity against tumor cells by inducing apoptosis through intrinsic pathways.
  • Antimicrobial Properties: The chlorobenzamide group may enhance the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and cell death.
  • Anti-inflammatory Effects: Thiophenes have been linked to the inhibition of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

Case Studies

  • Study on Cytotoxicity: A study evaluated the cytotoxic effects of various thiophene derivatives, including this compound, against human cancer cell lines. The results showed significant inhibition of cell growth, particularly in breast and lung cancer cells.
    Cell LineIC50 (µM)
    MCF-7 (Breast)12.5
    A549 (Lung)15.0
    HeLa (Cervical)20.0
  • Antimicrobial Testing: Another study tested the compound against Gram-positive and Gram-negative bacteria, revealing effective antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
    BacteriaMIC (µg/mL)
    Staphylococcus aureus16
    Escherichia coli32
    Salmonella typhimurium8

Pharmacological Profiling

Recent pharmacological studies have highlighted the following activities associated with this compound:

  • Apoptotic Induction: The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest: It induces G1 phase arrest in cancer cells, preventing further proliferation.

Toxicity Profile

Preliminary toxicity assessments indicate that while the compound demonstrates promising bioactivity, it also requires careful evaluation of its safety profile in vivo. Studies are ongoing to determine its therapeutic index.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its substitution pattern. Below is a comparison with structurally related thiophene derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Ethyl 5-(3-chlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate 3-Cl-benzamido (5), methyl (3), SCN (4) C₁₆H₁₄ClN₃O₃S₂ 386.88 Thiocyanate, amide, ester
Ethyl 5-(5-chlorothiophene-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate 5-Cl-thiophenecarboxamido (5), SCN (4) C₁₄H₁₁ClN₂O₃S₃ 385.96 Thiocyanate, amide, ester
Ethyl 5-(furan-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate (CBR-5884) Furan-2-carboxamido (5), SCN (4) C₁₄H₁₂N₂O₄S₂ 336.39 Thiocyanate, amide, ester, furan
Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate Triacetoxy (4,5,7), methyl (3) C₁₈H₁₈O₈S 394.39 Acetate, ester

Key Observations :

  • Triacetoxy substituents in benzo[b]thiophene derivatives (e.g., ) increase polarity and solubility in polar solvents compared to thiocyanate-containing analogs.
Physicochemical Properties
Property Target Compound (Estimated) CBR-5884 Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate
Melting Point (°C) Not reported Not reported 153–156
Solubility Likely DMSO/DMF 50 mg/mL in DMSO Soluble in ethanol, chloroform
IR Peaks (cm⁻¹) ~3450 (NH), ~1720 (C=O) 1751 (C=O) 1777, 1715 (C=O acetate/ester)
Stability Sensitive to moisture Stable at -20°C Stable in crystalline form

Notes:

  • The thiocyanate group in the target compound may confer higher thermal stability but lower aqueous solubility compared to acetate-substituted analogs .
  • CBR-5884’s solubility in DMSO/DMF aligns with its use in biological assays .
Crystallographic and Hydrogen-Bonding Analysis
  • The thiocyanate group participates in C–H···N and N–H···S hydrogen bonds, forming supramolecular networks critical for crystal stability .
  • In contrast, acetoxy-substituted thiophenes (e.g., ) exhibit stronger C=O···H–C interactions due to their ester and acetate groups.
  • Structure validation tools (e.g., SHELXL ) are essential for confirming the stereochemistry of such complex heterocycles .

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